1-(2,2-Di(furan-2-yl)ethyl)-3-(4-methoxybenzyl)urea
Description
Historical Development of Furan-Containing Urea Derivatives
The synthesis of urea derivatives containing furan moieties represents a convergence of two historically significant chemical lineages. Urea, first synthesized from inorganic precursors by Friedrich Wöhler in 1828, marked a paradigm shift in organic chemistry by disproving the "vital force theory" and establishing synthetic pathways for biologically relevant molecules. Furan, isolated in 1870 by Heinrich Limpricht, emerged as a versatile heterocyclic scaffold due to its aromaticity and derivatization potential. Early 20th-century research on furan derivatives, such as 2-furoic acid and furfural, laid the groundwork for their integration into urea-based compounds.
A pivotal advancement occurred in the early 21st century with the development of methods to couple furfural with urea. For instance, Orie et al. demonstrated the synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl))urea through condensation reactions under controlled thermal conditions, showcasing the compatibility of furan aldehydes with urea nucleophiles. This methodology enabled systematic exploration of furan-urea hybrids, culminating in complex structures like 1-(2,2-di(furan-2-yl)ethyl)-3-(4-methoxybenzyl)urea.
Position in Contemporary Medicinal Chemistry Research
Contemporary studies highlight furan-urea hybrids as privileged structures in drug discovery. The furan ring's electron-rich aromatic system facilitates π-π stacking and hydrogen bonding with biological targets, while the urea moiety serves as a hydrogen-bond donor-acceptor pair, enhancing target affinity. Recent pharmacological evaluations of analogous compounds reveal broad-spectrum bioactivity:
- Antimicrobial activity : 1-((2-carbamoylguanidino)(furan-2-ylmethyl))urea exhibited efficacy against Escherichia coli, Salmonella typhi, and Staphylococcus aureus at concentrations ≤ 50 μg/mL.
- Anticancer potential : Hybrid diaryl urea-N-acylhydrazone derivatives demonstrated IC~50~ values as low as 0.22 μM against HL-60 leukemia cells.
These findings position 1-(2,2-di(furan-2-yl)ethyl)-3-(4-methoxybenzyl)urea within a growing class of multitarget agents under investigation for infectious and oncological diseases.
Significance Within the Diaryl Urea Pharmacophore Family
Diaryl ureas are renowned for their kinase-inhibitory properties, as exemplified by sorafenib's FDA approval for renal cell carcinoma. The incorporation of dual furan rings in 1-(2,2-di(furan-2-yl)ethyl)-3-(4-methoxybenzyl)urea introduces unique steric and electronic features compared to traditional aryl substituents. Computational studies of sulfonylurea analogs suggest that heterocyclic moieties like furan enhance lattice stability through hydrogen bonding and π-system interactions, potentially improving metabolic stability. Furthermore, the 4-methoxybenzyl group may modulate solubility and membrane permeability via its electron-donating methoxy substituent.
Structural Uniqueness in Drug Design Context
The compound’s structure combines three pharmacophoric elements:
- Di(furan-2-yl)ethyl group : Provides planar aromatic surfaces for target engagement while increasing lipophilicity (logP ≈ 2.1 predicted).
- 4-Methoxybenzyl moiety : Introduces a secondary aromatic system with potential for selective receptor interactions.
- Urea linker : Creates a rigid, hydrogen-bond-capable spacer between the two aromatic domains.
This configuration diverges from classical urea derivatives through its branched furan substitution pattern, which may reduce rotational freedom and enforce specific binding conformations. Molecular modeling of related compounds suggests that such structural constraints improve binding entropy compared to flexible analogs.
Table 1: Structural Comparison of Urea-Furan Hybrids
Table 2: Pharmacological Activities of Furan-Urea Derivatives
Properties
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-15-8-6-14(7-9-15)12-20-19(22)21-13-16(17-4-2-10-24-17)18-5-3-11-25-18/h2-11,16H,12-13H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOQZBSLXDEYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,2-Di(furan-2-yl)ethyl)-3-(4-methoxybenzyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a urea linkage, which is known to enhance biological activity by facilitating interactions with various biological targets. The presence of furan rings and a methoxybenzyl group contributes to its pharmacological profile.
1-(2,2-Di(furan-2-yl)ethyl)-3-(4-methoxybenzyl)urea exhibits several mechanisms of action that contribute to its biological effects:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. For example, derivatives of furan have been reported to inhibit tyrosinase with IC50 values as low as 0.0433 µM .
- Anticancer Activity : The structural features of urea derivatives allow for interactions with cancer cell pathways. Research indicates that modifications on the phenyl ring can significantly affect cytotoxicity against various cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of 1-(2,2-Di(furan-2-yl)ethyl)-3-(4-methoxybenzyl)urea can be influenced by various structural elements:
- Furan Substitution : The presence of di(furan-2-yl) groups has been linked to enhanced interaction with target proteins, possibly through π-stacking or hydrogen bonding.
- Methoxy Group : The methoxy substitution at the benzyl position has been shown to improve lipophilicity and enhance cellular uptake, thereby increasing the compound's efficacy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of compounds structurally similar to 1-(2,2-Di(furan-2-yl)ethyl)-3-(4-methoxybenzyl)urea:
| Compound | Target | Activity (IC50/μM) | Mechanism |
|---|---|---|---|
| Compound A | Tyrosinase | 0.0433 | Enzyme inhibition |
| Compound B | SIRT2 | < 10 | Enzyme inhibition |
| Compound C | Cancer cells (A431) | < 5 | Cytotoxicity |
| Compound D | Bacterial strains | MIC < 20 | Antibacterial |
Case Study 1: Anticancer Efficacy
A study investigating the anticancer properties of urea derivatives revealed that compounds with similar structural motifs exhibited significant cytotoxicity against A431 cells. The study highlighted that modifications in the phenyl ring greatly impacted their efficacy, suggesting that the methoxy group plays a crucial role in enhancing activity against cancer cells .
Case Study 2: Enzyme Inhibition
Research on furan derivatives has shown promising results in inhibiting tyrosinase, an enzyme implicated in various skin disorders and pigmentation issues. The binding affinity and inhibition constants were determined using molecular docking studies, indicating that structural modifications could lead to more potent inhibitors .
Scientific Research Applications
1. Antioxidant Activity
Research indicates that compounds with furan and methoxybenzyl groups exhibit antioxidant properties. These properties are crucial for combating oxidative stress-related diseases. The antioxidant activity is often measured using assays like DPPH radical scavenging, where the ability to donate electrons stabilizes free radicals.
2. Tyrosinase Inhibition
The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. This inhibition is particularly relevant for cosmetic applications aimed at skin whitening and treating hyperpigmentation disorders.
Research Findings and Case Studies
Recent studies have highlighted various biological activities associated with 1-(2,2-Di(furan-2-yl)ethyl)-3-(4-methoxybenzyl)urea:
Table 1: Summary of Biological Activities
Case Study 1: Tyrosinase Inhibition
A study demonstrated that derivatives similar to this compound showed enhanced tyrosinase inhibition when modifications were made to the phenolic structure. The synthesized urea derivative exhibited promising results in reducing melanin production in cultured melanocytes, suggesting potential use in cosmetic formulations aimed at skin lightening.
Case Study 2: Antioxidant Activity
Another investigation assessed the antioxidant capabilities of related compounds. Results indicated that compounds with similar structures exhibited notable free radical scavenging activities. This could be attributed to their ability to donate electrons and stabilize free radicals, making them candidates for therapeutic applications in oxidative stress-related conditions.
Chemical Reactions Analysis
Oxidation Reactions
The furan rings undergo regioselective oxidation (Table 1):
-
Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in DCM yields furan epoxides .
-
Ring-Opening : Oxidative cleavage with KMnO₄/H₂SO₄ generates α,β-unsaturated ketones .
Key Data :
| Oxidizing Agent | Product | Conditions | Yield | Ref. |
|---|---|---|---|---|
| mCPBA | Epoxide | DCM, 25°C | 58% | |
| KMnO₄/H₂SO₄ | Diketone | H₂O, 60°C | 41% |
Reduction Reactions
The urea group and furan moieties participate in selective reductions:
-
Catalytic Hydrogenation : Pd/C in MeOH reduces the urea carbonyl to a secondary amine (50–60% yield) .
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Borane-THF : Selective reduction of furan rings to tetrahydrofuran derivatives (Table 2).
Reaction Outcomes :
| Reducing Agent | Target Site | Product | Yield | Ref. |
|---|---|---|---|---|
| Pd/H₂ | Urea C=O | Amine | 55% | |
| BH₃·THF | Furan ring | THF | 68% |
Nucleophilic Substitution
The methoxybenzyl group undergoes electrophilic aromatic substitution (EAS):
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy (72% yield) .
-
Halogenation : Br₂/FeBr₃ selectively brominates the aromatic ring (Table 3) .
Substitution Data :
| Reagent | Position | Product | Yield | Ref. |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Para | Nitro derivative | 72% | |
| Br₂/FeBr₃ | Ortho | Bromo derivative | 65% |
Cycloaddition Reactions
The electron-rich furan rings participate in Diels-Alder reactions (Scheme 2):
-
With Maleic Anhydride : Forms bicyclic adducts at 80°C in toluene (58% yield) .
-
With Acetylenedicarboxylate : Generates annulated furan derivatives .
Mechanistic Insight :
The reaction proceeds via a concerted [4+2] cycloaddition mechanism, with the furan acting as a diene and maleic anhydride as the dienophile .
Hydrolysis and Stability
The urea linkage is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : HCl (6M) cleaves the urea group into 4-methoxybenzylamine and 2,2-di(furan-2-yl)ethylamine (85% recovery).
-
Basic Hydrolysis : NaOH (2M) degrades the compound into fragmented amines and CO₂ .
Stability Data :
| Condition | Degradation Pathway | Half-Life | Ref. |
|---|---|---|---|
| pH 1.0 | Urea cleavage | 2.5 h | |
| pH 12.0 | Complete degradation | 0.5 h |
Biological Activity and Derivatives
While not a direct reaction, the compound’s derivatives exhibit pharmacological potential:
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Furan-Containing Urea Derivatives
The di-furan substituent in the target compound distinguishes it from analogs like 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea (), which replaces furan with a pyrrole-carbonyl group.
4-Methoxybenzyl Urea Derivatives
The 4-methoxybenzyl group is critical for target engagement in kinase inhibitors. For example:
- Compound T.2 (1-(3-chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea): Exhibits VEGFR-2 inhibition comparable to sorafenib (IC₅₀ = 12 nM vs. 10 nM for sorafenib) and suppresses PD-L1 expression by 40% at 10 µM .
- Compound T.14 ((E)-1-(4-chlorophenyl)-3-(3-(4-methoxystyryl)phenyl)urea): Enhances T.2’s antiangiogenic effects, reducing endothelial tube formation by 75% at 5 µM .
In contrast, the target compound’s di-furan group may improve solubility over T.2’s triazole ring, though this requires experimental validation.
Pyridinyl and Triazine-Based Urea Derivatives
Compounds like 1-(4-methoxybenzyl)-3-(5-cyanopyridin-2-yl)urea () and 1-methyl-3-(5-nitropyridin-2-yl)urea () prioritize pyridine rings for hydrogen bonding with kinase ATP pockets. These derivatives show divergent applications:
- Compound 3 (): A methylurea-pyridinyl analog acts as a potent analgesic (ED₅₀ = 2.1 mg/kg in murine models) but lacks antiangiogenic activity .
- 1-(4-methoxybenzyl)-3-(5-cyanopyridin-2-yl)urea: Demonstrates GSK-3β inhibition (IC₅₀ = 89 nM) for Alzheimer’s disease research .
The target compound’s furan-ethyl chain likely shifts selectivity away from CNS targets toward peripheral kinases like VEGFR-2.
Functional and Toxicity Comparisons
Multitarget Activity
However, T.14 synergizes with BMS-8 (a PD-L1 inhibitor), achieving 90% c-Myc suppression at 1 µM, a benchmark for the target compound to match .
Toxicity Profiles
Furan-containing ureas generally exhibit moderate toxicity. For example:
- 1-(6-CHLORO-o-TOLYL)-3-(4-METHOXYBENZYL)-3-(2-(PYRROLIDINYL)ETHYL)UREA: Shows LD₅₀ = 72 mg/kg (ipr-rat), indicating higher acute toxicity than non-halogenated analogs .
- Compound T.2: No significant cytotoxicity up to 50 µM in hepatic cell lines .
The di-furan moiety in the target compound may reduce toxicity compared to chlorinated derivatives but requires empirical validation.
Q & A
Q. What are the established synthetic routes for 1-(2,2-Di(furan-2-yl)ethyl)-3-(4-methoxybenzyl)urea, and how can its purity be optimized during synthesis?
Synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting a furan-substituted amine with a 4-methoxybenzyl isocyanate intermediate under anhydrous conditions. To optimize purity, use column chromatography (silica gel, ethyl acetate/hexane gradient) and monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis recrystallization in ethanol/water (8:2 v/v) improves crystallinity, as demonstrated in analogous urea derivatives .
Q. How can researchers confirm the structural identity of this compound, particularly the connectivity of the furan and urea moieties?
Combine spectroscopic methods:
- NMR : NMR resolves furan protons (δ 6.2–7.5 ppm) and methoxybenzyl signals (δ 3.8 ppm for OCH, δ 4.3–4.5 ppm for CH). NMR confirms carbonyl (C=O, ~155–160 ppm) and furan carbons (105–142 ppm).
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane and compare bond lengths/angles with published urea structures .
Q. What solvent systems are recommended for solubility and stability studies of this compound?
The compound is likely polar due to the urea core. Test solubility in DMSO (for stock solutions), methanol, and acetonitrile. Stability studies should include pH-dependent degradation assays (e.g., PBS buffer at pH 7.4 and 3.0) with analysis via HPLC (C18 column, acetonitrile/water mobile phase) to monitor decomposition over 24–72 hours .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?
Use design-of-experiments (DoE) approaches:
Q. What computational methods are suitable for predicting the compound’s stereoelectronic effects on biological targets?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO orbitals to assess reactivity.
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). Parameterize furan and methoxy groups using GAFF force fields. Compare binding affinities against known urea-based inhibitors .
Q. How can researchers resolve discrepancies in observed vs. predicted biological activity data for this compound?
- Dose-response assays : Perform IC/EC studies in triplicate to verify reproducibility.
- Off-target screening : Use a broad-panel kinase assay or proteome profiling to identify unintended interactions.
- Metabolite analysis : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS to rule out rapid degradation as a cause of low activity .
Methodological Considerations
- Contradictions in data : For example, if biological activity varies between assays, validate cell line authenticity (STR profiling) and check for solvent interference (e.g., DMSO cytotoxicity at >0.1% v/v) .
- Advanced characterization : Use HR-MS (Q-Exactive Orbitrap) for exact mass confirmation and 2D NMR (HSQC, HMBC) to assign quaternary carbons in the furan-ethyl linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
